(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
CAS No.: 1884594-03-9
Cat. No.: VC6359799
Molecular Formula: C27H27OP
Molecular Weight: 398.486
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1884594-03-9 |
|---|---|
| Molecular Formula | C27H27OP |
| Molecular Weight | 398.486 |
| IUPAC Name | (2S,3S)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole |
| Standard InChI | InChI=1S/C27H27OP/c1-5-24-28-23-16-10-15-22(26(23)29(24)27(2,3)4)25-20-13-8-6-11-18(20)17-19-12-7-9-14-21(19)25/h6-17,24H,5H2,1-4H3/t24-,29+/m0/s1 |
| Standard InChI Key | QPWCJINMYWPGIX-PWUYWRBVSA-N |
| SMILES | CCC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Introduction
Structural Features and Molecular Configuration
Core Architecture
The molecule consists of a 2,3-dihydrobenzo[d][1, oxaphosphole core, a five-membered heterocycle containing oxygen and phosphorus atoms at positions 1 and 3, respectively. The dihydro designation indicates partial saturation at the 2,3-positions, creating two stereogenic centers (C2 and C3) with confirmed (S,S) configuration . Substituents include:
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Anthracen-9-yl group at position 4, providing extended π-conjugation.
-
tert-Butyl group at position 3, imparting steric bulk.
Table 1: Molecular Properties
*Based on structural analogs in .
Synthesis and Stereochemical Control
Cyclization Strategies
The synthesis of dihydrobenzooxaphospholes typically involves phosphonamidate cyclization induced by strong bases like n-butyllithium. For example, Aitken et al. (2024) demonstrated that 2-benzyloxyphenylphosphonamidates undergo cyclization in tetrahydrofuran (THF) at room temperature to yield 2,3-dihydrobenzooxaphospholes as single diastereomers . Adapting this method, the ethyl and tert-butyl groups could be introduced via alkylation of precursor phosphonamidates prior to cyclization.
Resolution of Stereochemistry
Achieving enantiopure (2S,3S) configuration requires chiral resolution or asymmetric synthesis. A PubMed study (2017) detailed the epimerization of P-chiral dihydrobenzooxaphosphole oxides via chlorination and crystallization, achieving 65% yield of the desired (R,S)-diastereomer . For the target compound, similar strategies—employing chiral auxiliaries or catalysts—likely ensure the (S,S) configuration.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Precursor alkylation | Ethyl iodide, K₂CO₃, DMF | 75-85% | |
| Cyclization | n-BuLi, THF, RT, 12h | 40-60% | |
| Stereochemical control | Chiral HPLC resolution | 65% |
Physicochemical Characterization
Spectroscopic Data
While direct data for the compound is limited, analogs provide insight:
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¹H NMR: Anthracene protons at δ 7.8–8.5 ppm; tert-butyl singlet at δ 1.3 ppm .
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X-ray Crystallography: Confirms relative configuration of stereocenters, as demonstrated for a related diastereomer .
Stability and Reactivity
The tert-butyl group enhances steric protection at phosphorus, reducing oxidation susceptibility. The ethyl group at C2 moderates ring puckering, influencing reactivity in catalytic applications .
Challenges and Future Directions
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